1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea

Physicochemical profiling Drug-likeness Lead optimization

1-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea (CAS 1797831-34-5; PubChem CID is a synthetic small molecule (MW 338.33 g/mol; C16H17F3N4O) belonging to the pyrazole-urea class, characterized by a 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole core linked via an ethylene spacer to an N-phenylurea terminus. Its computed physicochemical profile includes an XLogP3 of 2.4 and a topological polar surface area (TPSA) of 59 Ų, positioning it within a favorable range for passive permeability while retaining hydrogen bond donor/acceptor capacity (2 HBD, 5 HBA) amenable to target engagement.

Molecular Formula C16H17F3N4O
Molecular Weight 338.334
CAS No. 1797831-34-5
Cat. No. B2872045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea
CAS1797831-34-5
Molecular FormulaC16H17F3N4O
Molecular Weight338.334
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3)C(F)(F)F
InChIInChI=1S/C16H17F3N4O/c17-16(18,19)14-10-13(11-6-7-11)23(22-14)9-8-20-15(24)21-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,20,21,24)
InChIKeyKFRMDTGEEVFXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea (CAS 1797831-34-5) – Structural Identity and Physicochemical Baseline for Research Procurement


1-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea (CAS 1797831-34-5; PubChem CID 71807789) is a synthetic small molecule (MW 338.33 g/mol; C16H17F3N4O) belonging to the pyrazole-urea class, characterized by a 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole core linked via an ethylene spacer to an N-phenylurea terminus [1]. Its computed physicochemical profile includes an XLogP3 of 2.4 and a topological polar surface area (TPSA) of 59 Ų, positioning it within a favorable range for passive permeability while retaining hydrogen bond donor/acceptor capacity (2 HBD, 5 HBA) amenable to target engagement [1]. The compound is cataloged in the PubChem database and has been referenced in patent literature concerning pyrazole-urea derivatives as kinase inhibitors and calcium release-activated calcium (CRAC) channel modulators [2].

Why Generic Substitution Fails for 1-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea: Substituent-Level Differentiation in Pyrazole-Urea Research Compounds


Within the pyrazole-urea chemical space, apparently minor structural variations produce substantial shifts in target engagement, selectivity, and physicochemical behavior that preclude casual interchange. The 3-trifluoromethyl substituent on the pyrazole ring of CAS 1797831-34-5 is electron-withdrawing (–I effect, Hammett σp ≈ 0.54) and lipophilic (π ≈ 0.88), jointly influencing both the pKa environment of the adjacent urea NH and the overall logP-driven membrane partitioning [1]. Replacement of this CF3 group with a 2-pyridinyl moiety (as in CAS 1797674-32-8) fundamentally alters hydrogen-bonding capacity, basicity, and kinase hinge-binding geometry . Similarly, extending the ethylene linker to propylene or modifying the terminal phenyl to 4-fluorophenyl or 2,3-dimethoxyphenyl reshapes the conformational landscape and target complementarity [2]. The following quantitative evidence guide details exactly where these differences manifest.

Quantitative Differentiation Evidence for 1-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea (CAS 1797831-34-5) Relative to Closest Analogs


Lipophilicity (XLogP3) and Polar Surface Area Differentiation vs. Pyridin-2-yl Analog for Membrane Permeability Optimization

The target compound (CAS 1797831-34-5) exhibits a computed XLogP3 of 2.4 and TPSA of 59 Ų, compared with its closest commercially available analog 1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea (CAS 1797674-32-8), which carries a pyridin-2-yl substituent in place of the trifluoromethyl group at the pyrazole 3-position [1]. The pyridinyl analog possesses an additional nitrogen atom (C20H21N5O vs. C16H17F3N4O), increasing its TPSA and hydrogen-bond acceptor count, while reducing lipophilicity due to the replacement of the hydrophobic CF3 moiety. This difference directly impacts predicted membrane permeability and oral bioavailability parameters .

Physicochemical profiling Drug-likeness Lead optimization

Linker Length Conformational Restriction: Ethylene vs. Propylene Spacer Comparison for Target Binding Geometry

The target compound employs an ethylene (–CH2CH2–) spacer connecting the pyrazole N1 to the urea NH, yielding 5 computed rotatable bonds. A closely related analog, 1-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-3-(4-fluorophenyl)urea (CAS 1005875-67-1), substitutes a propylene (–CH2CH2CH2–) linker and replaces the terminal phenyl with 4-fluorophenyl . The additional methylene unit in the propylene analog increases conformational entropy and extends the distance between the pyrazole hinge-binding motif and the urea pharmacophore by approximately 1.2–1.5 Å, which has been demonstrated in the broader pyrazole-phenylurea kinase inhibitor class to significantly alter kinase selectivity profiles [1].

Conformational analysis Structure-activity relationship Linker optimization

Terminal Phenyl vs. 2,3-Dimethoxyphenyl Substitution: Impact on Hydrogen Bonding and Steric Bulk at the Urea Terminus

The target compound terminates in an unsubstituted phenylurea (N-phenyl), whereas the closely related 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea bears two methoxy substituents at the 2- and 3-positions of the terminal phenyl ring [1]. The dimethoxy substitution introduces two additional hydrogen bond acceptors (total HBA increased from 5 to 7), increases steric bulk adjacent to the urea NH (ortho-substitution), and raises the computed TPSA. Published SAR on pyrazole-phenylurea kinase inhibitors indicates that terminal phenyl substitution patterns modulate both potency (up to 100-fold IC50 differences) and isoform selectivity (e.g., ROCK-II vs. LIMK1 selectivity inversion) [2].

Terminal group SAR Hydrogen bonding Steric effects

Pyrazole Core Substituent Electronics: Trifluoromethyl as an Electron-Withdrawing Motif for Modulating Kinase Hinge-Binding Affinity

The 3-trifluoromethyl substituent on the pyrazole ring of the target compound exerts a strong electron-withdrawing effect (Hammett σp ≈ 0.54; inductive –I effect) that lowers the electron density of the pyrazole ring, differentiating it from analogs bearing electron-donating or neutral substituents at this position [1]. In the broader 1-phenyl-5-pyrazolyl urea class, which has produced p38 MAP kinase inhibitors with IC50 values as low as 13 nM [2], the electronic character of the pyrazole substituent directly governs hinge-binding complementarity with the kinase ATP pocket. The CF3 group may also enhance metabolic stability by blocking oxidative metabolism at the pyrazole 3-position, a liability observed in methyl-substituted analogs [3].

Kinase inhibition Hinge-binding motif Electron-withdrawing group

Computed Drug-Likeness and Oral Bioavailability Radar: Multi-Parameter Optimization Score vs. Class Average

The target compound's computed properties (MW 338.33, XLogP3 2.4, TPSA 59 Ų, HBD 2, HBA 5, rotatable bonds 5) satisfy all five Lipinski Rule of Five criteria without violation, placing it within the optimal oral drug-likeness space [1]. In contrast, the pyridin-2-yl analog (CAS 1797674-32-8, MW 347.42) has a higher TPSA due to the pyridine nitrogen, and the dimethoxyphenyl analog has a higher MW and TPSA that may approach the threshold for reduced permeability. A head-to-head comparison with the simpler 1-cyclopropyl-3-(3-trifluoromethyl-phenyl)-urea (CAS 64393-14-2, MW 244.22), which lacks the pyrazole-ethyl linker, reveals that the target compound gains the pyrazole ring as an additional heterocyclic recognition element while maintaining rule-of-five compliance [2].

Drug-likeness Oral bioavailability Multi-parameter optimization

Optimal Research and Industrial Application Scenarios for 1-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea (CAS 1797831-34-5)


Kinase Inhibitor Lead Optimization: Hinge-Binder Scaffold with Tunable Electronics

Based on the class-level evidence that pyrazole-phenylurea scaffolds achieve ROCK-II IC50 values of 2 nM and p38 MAPK IC50 of 13 nM [2], the target compound provides a modular scaffold where the electron-withdrawing 3-CF3 group (σp ≈ 0.54) can modulate hinge-binding affinity [1]. Users engaged in kinase inhibitor SAR should select this compound when evaluating the impact of pyrazole electronics on kinase selectivity panels, particularly for targets where ATP-pocket hinge recognition is sensitive to heterocycle electron density. The unsubstituted N-phenylurea terminus also provides a clean baseline for subsequent terminal group diversification.

CRAC Channel Modulation Research: Calcium Signaling Probe Development

The compound falls within the structural scope of pyrazole derivatives claimed as calcium release-activated calcium (CRAC) channel modulators in EP2509955B1 (Rhizen Pharmaceuticals) [2]. Researchers investigating store-operated calcium entry (SOCE) pathways in immune or cardiovascular cells should prioritize this compound as a chemically distinct probe relative to the more common 3,5-dicyclopropyl-pyrazole CRAC inhibitor chemotype, which lacks the trifluoromethyl electronic signature that may confer differential ORAI1/STIM1 interaction characteristics.

Computational Chemistry and Docking Studies: Physicochemically Balanced Test Ligand

With its well-defined computed parameters (MW 338.33, XLogP3 2.4, TPSA 59 Ų, 0 Ro5 violations) [1], this compound serves as an ideal test ligand for computational docking and molecular dynamics workflows targeting kinase ATP pockets or urea-binding proteins. Its five rotatable bonds provide sufficient but not excessive conformational sampling, and the combination of CF3 (19F NMR-active) and cyclopropyl (characteristic 1H NMR shifts) offers multiple spectroscopic handles for experimental validation of computational binding pose predictions.

Metabolic Stability Benchmarking: CF3-Containing Pyrazole Reference Compound

The presence of the metabolically resistant trifluoromethyl group on the pyrazole ring [1], combined with the cyclopropyl substituent (which lacks the allylic oxidation liability of isopropyl groups), positions this compound as a reference for in vitro microsomal or hepatocyte stability assays. Users benchmarking oxidative metabolism across a pyrazole-urea library can employ this compound as a 'stable baseline' comparator against methyl-, ethyl-, or unsubstituted pyrazole analogs that are known to undergo rapid CYP-mediated oxidation at these positions [3].

Quote Request

Request a Quote for 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.